Lower Melting Point Enables Distinct Handling and Formulation
The melting point of 4-phenyl-2-(pyridin-3-yl)thiazole is 52–55 °C, which is approximately 40 °C lower than that of the isomeric 4-phenyl-2-(4-pyridyl)thiazole (91–95 °C) . This significant difference in phase-transition behavior directly influences the compound's physical state at room temperature, its solubility in common organic solvents, and the conditions required for thermal processing or crystallization. In practice, the 3-pyridyl isomer can be handled as a solid that is near its melting point under typical laboratory conditions, whereas the 4-pyridyl isomer remains a high-melting solid with potentially different dissolution kinetics.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 52–55 °C |
| Comparator Or Baseline | 4-phenyl-2-(4-pyridyl)thiazole: 91–95 °C |
| Quantified Difference | ≈40 °C lower melting point for the 3-pyridyl isomer |
| Conditions | Standard vendor-reported data (solid state, atmospheric pressure) |
Why This Matters
For procurement and experimental design, the 3-pyridyl isomer's lower melting point may simplify dissolution, facilitate low-temperature processing, or provide advantages in specific formulation contexts where a softer solid is desired.
